Epifriedelanol
Overview
Description
Epifriedelanol is a triterpenoid, a type of natural product found in various organisms . It has been isolated from the root bark of Ulmus davidiana and has shown antitumor activity . It is also found in Elephantopus scaber, Anchietea salutaris, and other organisms .
Synthesis Analysis
Epifriedelanol has been isolated from various plant sources. For instance, it has been extracted from the root bark of Ulmus davidiana and from the roots of Cannabis sativa L. (hemp) . The extraction process typically involves the use of solvents such as hexane, dichloromethane, methanol, and water .
Molecular Structure Analysis
Epifriedelanol has a molecular formula of C30H52O . Its structure belongs to the friedelane group of triterpenes . The compound has a molecular weight of 428.7 g/mol .
Physical And Chemical Properties Analysis
Epifriedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 132.3±0.3 cm3 .
Scientific Research Applications
Cancer Treatment Enhancement : Epifriedelanol has been shown to enhance the cytotoxicity of adriamycin in resistant cancer cells. It does this by downregulating P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which are often involved in multidrug resistance in cancer therapy (Li et al., 2022).
Anti-Ovarian Cancer Potential : The compound has been isolated from Cayratia trifolia and shown to possess binding affinities against proteins overexpressed in ovarian cancer, suggesting its potential as an anti-ovarian cancer drug (Perumal et al., 2016).
Cellular Senescence Inhibition : Epifriedelanol, isolated from the root bark of Ulmus davidiana, inhibits cellular senescence in human primary cells, potentially offering a therapeutic avenue for tissue aging and aging-associated diseases (Yang et al., 2011).
Interaction with Cannabinoid Receptors : It has been studied for its binding affinity towards the cannabinoid type 1 receptor (CB1), providing insights into its role in antinociceptive and sedative properties (Siraj et al., 2021).
- https://consensus.app/papers/epifriedelanol-compound-effects-extracts-synadenium-msengwa/49b17d7b84dd59fb9d8908af932d35eb/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-PFOIMGGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937494 | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epifriedelanol | |
CAS RN |
16844-71-6 | |
Record name | Epifriedelanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epifriedelanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epifriendelanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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